(R)-ginsenoside Rh1

Description

Contextualization within Ginsenoside Research

To understand (R)-ginsenoside Rh1, it is essential to first place it within the broader family of ginsenosides (B1230088).

Ginsenosides are the primary bioactive constituents of ginseng and belong to a class of compounds known as triterpenoid (B12794562) saponins (B1172615). wikipedia.org The vast majority possess a four-ring, steroid-like structure known as a dammarane (B1241002) skeleton. wikipedia.orgnih.gov Based on the structure of their aglycone (the non-sugar portion), dammarane-type ginsenosides are generally categorized into two main groups: protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT). nih.govresearchgate.net

The distinction lies in the hydroxylation pattern of the dammarane core. The PPT group, to which this compound belongs, is characterized by the presence of hydroxyl (-OH) groups at positions C-3, C-12, and C-6 of the aglycone. benthamdirect.com this compound is specifically a derivative of the (20S)-protopanaxatriol aglycone. nih.gov

Ginsenosides are further divided into major and rare types based on their natural abundance. Rare ginsenosides are typically found in raw ginseng at very low concentrations, often less than 0.1% by volume. nih.govnews-medical.net They are often metabolites or artifacts generated from the more abundant major ginsenosides through processes like deglycosylation (removal of sugar units), dehydration, or epimerization. nih.govnews-medical.net

The significance of rare ginsenosides, including the 20(R)-epimers, lies in their distinct and often more potent biological activities compared to their major precursors. news-medical.netmdpi.com Their lower polarity and smaller molecular size can lead to better absorption by the human body. frontiersin.org Consequently, there is substantial scientific interest in the transformation processes that convert major ginsenosides into these rare forms. benthamdirect.comnews-medical.net

Occurrence and Formation of this compound

This compound is not a significant component of fresh, unprocessed ginseng. Its presence is almost entirely a result of post-harvest processing.

Processing methods such as steaming, heating, and acid treatments are known to generate a variety of rare ginsenosides, including Rh1. nih.gov Traditional processing of raw ginseng into red ginseng by steaming and drying initiates these transformations. mdpi.comjmb.or.kr More intensive processing, such as that used to create black ginseng, results in even higher concentrations of rare ginsenosides like Rh1 when compared to standard red ginseng. nih.gov One study on Vietnamese ginseng (Panax vietnamensis) demonstrated a remarkable increase in ginsenoside Rh1 yield from approximately 0.02% in raw material to 0.5% after steaming, with both 20(S) and 20(R) epimers being isolated. researchgate.net

The primary pathway for forming ginsenoside Rh1 is through the hydrolysis of sugar moieties from larger, major ginsenosides. nih.gov This deglycosylation typically occurs at the C-6 or C-20 position of the aglycone. nih.gov Specific major ginsenosides in the protopanaxatriol family serve as precursors to Rh1. For instance, heating can convert Ginsenoside Rg1 directly to Rh1. nih.gov Other pathways involve the transformation of Ginsenoside Re or Ginsenoside Rf into Rh1, sometimes via an intermediate step of conversion to Rg1. nih.govnih.gov This process can be achieved through thermal treatment, acid hydrolysis, or enzymatic biotransformation using specific β-glucosidases. nih.govnih.govresearchgate.net

Table 1: Transformation Pathways to Ginsenoside Rh1

| Precursor Ginsenoside | Transformation Method | Resulting Product |

|---|---|---|

| Ginsenoside Rg1 | Heat, Microbial/Enzymatic Hydrolysis | Ginsenoside Rh1 nih.govresearchgate.netacs.org |

| Ginsenoside Re | Heat, Microbial/Enzymatic Hydrolysis | Ginsenoside Rh1 (via Rg1 or Rg2) nih.govnih.gov |

| Ginsenoside Rf | Heat, Microbial/Enzymatic Hydrolysis | Ginsenoside Rh1 nih.govnih.gov |

While hydrolysis creates the basic Rh1 structure, the formation of the specific (R)-epimer involves an additional chemical change. The naturally occurring precursors typically have a 20(S) configuration. researchgate.net The conversion to the 20(R) configuration, known as epimerization, can occur during processing, particularly under acidic conditions. benthamdirect.comresearchgate.net

The proposed mechanism for this conversion is an SN1 reaction. Under acidic and heated conditions, the hydroxyl group at the C-20 position of a 20(S)-ginsenoside is eliminated through dehydration, which forms a planar carbocation intermediate at C-20. researchgate.net The subsequent rehydration (addition of a water molecule) can occur from either side of this intermediate. researchgate.net If the water molecule adds to the opposite face from the original 20(S) configuration, it results in the formation of the 20(R)-epimer, thus creating this compound from its (S)-isomer. researchgate.net

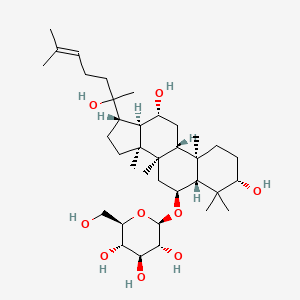

Structure

3D Structure

Properties

Molecular Formula |

C36H62O9 |

|---|---|

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14S,17S)-3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34-,35+,36?/m0/s1 |

InChI Key |

RAQNTCRNSXYLAH-ZSAWPMQTSA-N |

Isomeric SMILES |

CC(=CCCC(C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |

Origin of Product |

United States |

Biosynthesis and Biotransformation of R Ginsenoside Rh1

De Novo Biosynthetic Pathways

The creation of (R)-ginsenoside Rh1 in Panax ginseng is a sophisticated process that begins with fundamental building blocks and involves a series of highly specific enzymatic reactions.

Involvement of the Mevalonate (B85504) (MVA) Pathway

The biosynthesis of all ginsenosides (B1230088), including this compound, originates from the isoprenoid pathway. etals.org In the cytosolic compartment of plant cells, the classical mevalonate (MVA) pathway is the predominant route for producing the necessary terpene precursors. jscimedcentral.com This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). jscimedcentral.com HMG-CoA is then reduced to mevalonate, which undergoes phosphorylation and decarboxylation to yield the fundamental five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). etals.orgjscimedcentral.cometals.org These active isoprene (B109036) units are the foundational structures for the subsequent synthesis of the ginsenoside backbone. etals.org Studies using inhibitors have shown that the MVA pathway plays a more significant role in ginsenoside production in Panax ginseng compared to the alternative plastidial methylerythritol phosphate (B84403) (MEP) pathway. etals.org

Enzymatic Conversion Steps from Protopanaxatriol (B1242838) (PPT) Precursors

Once the basic isoprene units are formed, they are assembled into a 30-carbon intermediate, 2,3-oxidosqualene. This molecule is then cyclized by dammarenediol-II synthase to form the dammarane-type triterpene skeleton. etals.orgnih.gov From this point, a series of specific hydroxylations and glycosylations, catalyzed by distinct enzymes, leads to the formation of this compound.

Cytochrome P450 (CYP450) enzymes are crucial for creating the structural diversity of ginsenoside aglycones (the non-sugar portion). The formation of protopanaxatriol (PPT), the direct aglycone precursor to this compound, involves two key hydroxylation steps catalyzed by specific P450s. First, the enzyme dammarenediol-II 12-hydroxylase (CYP716A47) hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (B1677965) (PPD). oup.comresearchgate.net

Subsequently, the enzyme CYP716A53v2, a protopanaxadiol 6-hydroxylase, acts on PPD. oup.comnih.gov In vitro enzymatic assays have confirmed that CYP716A53v2 catalyzes the oxidation of PPD, adding a hydroxyl group at the C-6 position to produce protopanaxatriol (PPT). nih.govoup.comnih.gov This conversion of PPD into PPT is a critical branching point in ginsenoside biosynthesis, differentiating the pathway toward PPT-type ginsenosides from PPD-type ginsenosides. researchgate.net

The final step in the de novo biosynthesis of this compound is glycosylation, where a sugar molecule is attached to the PPT aglycone. This reaction is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated UDP-sugar donor to the aglycone. oup.com The specificity of these UGTs is critical in determining which final ginsenoside is produced.

While several UGTs can act on PPT, research has identified that UGTPg100, isolated from P. ginseng, specifically glycosylates the hydroxyl group at the C6 position of PPT to produce this compound. nih.govnih.gov In contrast, another closely related enzyme, UGTPg1, specifically glycosylates the C20-hydroxyl group of PPT to produce ginsenoside F1. nih.gov This demonstrates the high regio-specificity of these enzymes, which is essential for the controlled synthesis of diverse ginsenosides within the plant. nih.govnih.gov The biosynthesis of this compound is therefore completed by the specific action of UGTPg100 on the PPT aglycone. nih.gov

Microbial and Enzymatic Biotransformation

While Panax plants synthesize this compound de novo, it is considered a minor saponin (B1150181). nih.govnih.gov A significant amount of this compound available to the body after oral consumption of ginseng products is the result of the metabolic breakdown of larger, more abundant ginsenosides.

Gastrointestinal Metabolism of Primary Ginsenosides to this compound

When ginseng is consumed orally, its primary glycosylated constituents, such as ginsenoside Re and ginsenoside Rg1, are poorly absorbed in the upper gastrointestinal tract due to their large molecular size and hydrophilicity. nih.govnih.gov These compounds travel to the lower intestine, where they are metabolized by the resident gut microbiota. nih.gov

Intestinal bacteria, including species from genera such as Bacteroides and Eubacterium, produce a variety of glycoside hydrolases, such as β-glucosidase and α-rhamnosidase. nih.govnih.govfrontiersin.org These enzymes sequentially cleave the sugar moieties attached to the ginsenoside aglycone. For instance, ginsenoside Re is first metabolized to ginsenoside Rg1, which is then further hydrolyzed to this compound. nih.govnih.gov Similarly, ginsenoside Rg1 is directly metabolized to this compound by the cleavage of its terminal glucose. nih.gov This biotransformation process converts the larger primary ginsenosides into smaller, more readily absorbable metabolites like this compound. nih.govnih.gov

Enzymatic and Acid-Catalyzed Degradation of Ginsenosides to Yield this compound

The conversion of major protopanaxatriol-type ginsenosides, such as ginsenoside Re and Rg1, into the more pharmacologically active minor ginsenoside this compound can be achieved through enzymatic and acid-catalyzed degradation. These methods focus on the selective hydrolysis of glycosidic bonds.

Enzymatic Degradation:

Enzymatic hydrolysis offers a highly specific and efficient method for producing this compound. Various enzymes, particularly those with β-glucosidase activity, have been shown to effectively catalyze this transformation. For instance, a lactase preparation from Penicillium sp. has demonstrated the ability to nearly quantitatively hydrolyze ginsenosides Re and Rg1 to 20(S)-ginsenoside Rh1. tandfonline.comoup.com This enzymatic process also readily converts ginsenoside Rg2 into ginsenoside Rh1. tandfonline.comoup.com The enzymatic preparation from Penicillium decumbens, known as naringinase, can also produce ginsenoside F1, another minor saponin, from a protopanaxatriol-type saponin mixture. nih.gov Similarly, a crude β-galactosidase from Aspergillus oryzae has been utilized to produce ginsenoside Rh1 from a mixture of protopanaxatriol-type saponins (B1172615) in high yields. nih.gov

The transformation pathway often involves a stepwise removal of sugar units. For example, the lactase from Penicillium sp. hydrolyzes ginsenoside Re to ginsenoside Rg1, which is then further hydrolyzed to ginsenoside Rh1. tandfonline.com The specificity of the enzyme is crucial; for example, a hesperidinase from Penicillium sp. can selectively hydrolyze ginsenoside Re to ginsenoside Rg1. nih.gov

| Enzyme Source | Substrate Ginsenoside(s) | Product | Reference |

| Penicillium sp. (Lactase) | Ginsenoside Re, Rg1, Rg2 | (S)-Ginsenoside Rh1 | tandfonline.comoup.com |

| Aspergillus oryzae (β-Galactosidase) | Protopanaxatriol-type saponin mixture | Ginsenoside Rh1 | nih.gov |

| Penicillium decumbens (Naringinase) | Protopanaxatriol-type saponin mixture | Ginsenoside F1 | nih.gov |

| Penicillium sp. (Hesperidinase) | Ginsenoside Re | Ginsenoside Rg1 | nih.gov |

Acid-Catalyzed Degradation:

Mild acid hydrolysis provides a chemical alternative for the degradation of major ginsenosides. Under controlled acidic conditions, ginsenosides Rg1 and Re can be decomposed to yield prosapogenins, including ginsenoside Rh1. nih.gov Treatment of ginsenoside Rg1 with mild acid can lead to the formation of a mixture containing ginsenoside Rh1 and its C-20 epimer. nih.gov

Heating 20(S)-protopanaxatriol-type ginsenosides like Re and Rg2 in a formic acid solution at 60°C can also produce this compound, among other degradation products. nih.gov The transformation mechanisms under acidic conditions include the hydrolysis of sugar substituents and dehydration reactions. nih.gov It is a critical factor to control the pH, temperature, and reaction time to optimize the yield of the desired product and minimize the formation of byproducts. nih.gov For instance, acidic malonyl ginsenosides can undergo demalonylation and decarboxylation during steaming, releasing organic acids that promote the degradation of neutral ginsenosides. researchgate.net

| Treatment | Substrate Ginsenoside(s) | Key Products | Reference |

| Mild Acidic Conditions | Ginsenoside Rg1, Re | Ginsenoside Rh1 and its C-20 epimer | nih.gov |

| Formic Acid (60°C) | Ginsenoside Re, Rg2 | This compound | nih.gov |

| Steaming with Acidic Malonyl Ginsenosides | Neutral Ginsenosides | Rare Ginsenosides | researchgate.net |

Microbial Conversion from Major Ginsenosides by Specific Endophytes (e.g., Luteibacter sp., Arthrinium sp.)

The biotransformation of major ginsenosides into minor, more bioavailable forms using endophytic microorganisms represents an eco-friendly and efficient production method. nih.gov Endophytes, which reside within plant tissues without causing disease, can produce a variety of enzymes capable of modifying complex molecules like ginsenosides. nih.gov

Luteibacter sp.:

An endophytic bacterium, identified as Luteibacter sp. (strain JG09), isolated from Platycodon grandiflorum, has demonstrated significant biocatalytic activity. nih.govresearchgate.net This strain effectively converts the protopanaxatriol-type ginsenoside Rg1 into the minor ginsenoside Rh1. nih.govresearchgate.net The transformation pathway is a direct conversion: Rg1 → Rh1. nih.govresearchgate.net This discovery marks the first report of converting major ginsenosides into minor ones through fermentation with endophytes from P. grandiflorum. nih.gov Luteibacter sp. JG09 also possesses the ability to transform protopanaxadiol-type ginsenosides into other minor ginsenosides. nih.govresearchgate.net

Arthrinium sp.:

Endophytic fungi, such as Arthrinium sp., have also been identified as potent agents for ginsenoside biotransformation. An Arthrinium sp. strain (GE 17-18), isolated from the roots of Panax ginseng, was found to possess β-glucosidase activity capable of hydrolyzing major ginsenosides. nih.gov While this particular study highlighted the conversion of ginsenoside Rb1 to compound K, it demonstrates the potential of Arthrinium species in ginsenoside transformation. nih.gov Another study showed that Cladosporium cladosporioides, a fungus isolated from a ginseng field, could transform Rg1 into the minor ginsenoside Rh1. mdpi.com This indicates that various endophytic fungi harbor the enzymatic machinery necessary for producing this compound from its precursors.

| Endophyte | Substrate Ginsenoside | Product | Reference |

| Luteibacter sp. (JG09) | Ginsenoside Rg1 | Ginsenoside Rh1 | nih.govresearchgate.net |

| Arthrinium sp. (GE 17-18) | Ginsenoside Rb1 | Compound K | nih.gov |

| Cladosporium cladosporioides | Ginsenoside Rg1 | Ginsenoside Rh1 | mdpi.com |

Molecular Mechanisms of R Ginsenoside Rh1 Bioactivity

Neurobiological Modulatory Effects

(R)-ginsenoside Rh1 demonstrates significant modulatory effects on neuronal health and function. These effects are primarily achieved through the regulation of intracellular signaling cascades that govern cell survival and the expression of proteins critical for cognitive processes.

A primary aspect of this compound's neuroprotective action is its ability to counteract neuronal apoptosis and mitigate the damaging effects of oxidative stress, particularly in pathological conditions such as those modeled for Alzheimer's disease.

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical intracellular cascade for promoting cell survival and inhibiting apoptosis. Research has demonstrated that this compound can effectively activate this pathway to protect neurons from amyloid-beta (Aβ)-induced cell death. mdpi.com In human neuroblastoma SH-SY5Y cells exposed to Aβ oligomers, treatment with this compound was found to activate the phosphorylation of Akt and its downstream target, Glycogen Synthase Kinase-3β (GSK-3β). mdpi.com This activation is crucial, as the PI3K/Akt pathway plays a significant role in neuroprotection. mdpi.comnih.gov The neuroprotective effects of this compound were significantly diminished when a PI3K inhibitor was used, confirming the pathway's central role in mediating these protective effects. mdpi.com This activation ultimately leads to the attenuation of Aβ-induced cell death and oxidative stress. nih.gov

| Pathway Component | Effect of this compound Treatment (in Aβ model) | Source |

| Phospho-Akt/Akt | Activation/Increase | mdpi.com |

| Phospho-GSK-3β/GSK-3β | Activation/Increase | mdpi.com |

| Phospho-p38 MAPK/p38-MAPK | Inhibition/Decrease | mdpi.com |

| Neuronal Cell Death | Attenuation | mdpi.comnih.gov |

Neuronal apoptosis induced by amyloid-beta deposition is a key pathological feature of Alzheimer's disease. This process is tightly regulated by a balance between pro-apoptotic proteins, such as Bax and p53, and anti-apoptotic proteins, like Bcl-2. Scientific reviews indicate that this compound can regulate the expression of these apoptotic proteins to inhibit neuronal apoptosis initiated by Aβ deposition. nih.gov It has been established that Aβ can induce apoptosis by decreasing the expression of Bcl-2 and increasing the expression of Bax. nih.gov The intervention with ginsenosides (B1230088), including Rh1, helps to counteract this imbalance. nih.gov While detailed expression data for Rh1 is still emerging, studies on the closely related ginsenoside Rg2 show it significantly increases the expression of Bcl-2 while decreasing levels of Bax and p53, thereby protecting neurons. nih.gov This mechanism of regulating apoptosis-related proteins is a potential therapeutic strategy for neurodegenerative conditions. nih.gov

| Apoptotic Protein | Typical Effect of Aβ | Modulatory Effect of Ginsenosides (including Rh1) | Source |

| Bcl-2 (Anti-apoptotic) | Decrease | Increase | nih.gov |

| Bax (Pro-apoptotic) | Increase | Decrease | nih.gov |

| p53 (Pro-apoptotic) | Increase | Decrease | nih.gov |

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases and cerebral ischemia. This compound has been shown to possess potent antioxidant properties. In models of cerebral ischemia-reperfusion, this compound treatment significantly improved neurological function by inhibiting oxidative stress. ajprd.com This was evidenced by a significant decrease in the level of malondialdehyde (MDA), a marker of lipid peroxidation, and a marked enhancement in the activities of crucial antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT), in the ischemic hemisphere. ajprd.com Furthermore, in in-vitro studies using Aβ-treated neuroblastoma cells, this compound was able to down-regulate Aβ-induced oxidative stress by reducing the levels of intracellular reactive oxygen species (ROS). mdpi.com

| Oxidative Stress Marker | Effect of this compound Treatment (in Cerebral Ischemia Model) | Source |

| Malondialdehyde (MDA) | Decreased | ajprd.com |

| Superoxide Dismutase (SOD) | Enhanced Activity | ajprd.com |

| Catalase (CAT) | Enhanced Activity | ajprd.com |

| Reactive Oxygen Species (ROS) | Decreased | mdpi.com |

Beyond its direct role in cell survival, this compound also influences the molecular machinery underlying cognitive function and synaptic plasticity, primarily through the modulation of neurotrophic factors.

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a vital role in neuronal survival, differentiation, and the regulation of synaptic plasticity, which is fundamental for learning and memory. Research conducted on animal models of cerebral ischemia-reperfusion injury has demonstrated that this compound can promote the expression of neurotrophic factors. ajprd.com Treatment with this compound led to a significant increase in the levels of BDNF in the ischemic hemisphere of the brain. ajprd.com This upregulation of BDNF is a critical mechanism contributing to the neuroprotective and function-improving effects of this compound. ajprd.com

| Neurotrophic Factor | Effect of this compound Treatment (in Cerebral Ischemia Model) | Source |

| Brain-Derived Neurotrophic Factor (BDNF) | Increased | ajprd.com |

| Nerve Growth Factor (NGF) | Increased | ajprd.com |

Impact on Cognitive Function and Synaptic Plasticity

Promotion of Hippocampal Cell Survival (Dentate Gyrus)

This compound has been demonstrated to exert significant neuroprotective effects by promoting the survival of cells within the dentate gyrus of the hippocampus. nih.govspandidos-publications.com Research involving long-term administration of this compound to mice revealed a marked enhancement in the survival of hippocampal cells. nih.govspandidos-publications.com This effect is not attributed to an increase in cell proliferation. spandidos-publications.com Instead, the mechanism appears to be linked to the upregulation of neurotrophic factors. Specifically, treatment with this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival, differentiation, and synaptic plasticity. nih.govspandidos-publications.com The enhancement of cell survival in the dentate gyrus is considered a potential mechanism contributing to the memory-improving effects of the compound. spandidos-publications.comjneuropsychiatry.org

Research Findings on this compound and Hippocampal Cell Survival

| Model/System | Key Findings | Associated Mechanisms | Reference |

|---|---|---|---|

| Mouse Model (6 months old, 3-month administration) | Significantly enhanced cell survival in the dentate gyrus. | Upregulated expression of Brain-Derived Neurotrophic Factor (BDNF); No significant effect on cell proliferation. | nih.govspandidos-publications.com |

| Mouse Model | Enhanced cell survival in the dentate gyrus. | Contributes to memory-improving effects. | jneuropsychiatry.org |

Mitigation of Cognitive Impairment (e.g., Sleep Deprivation-Induced)

This compound demonstrates a capacity to alleviate cognitive deficits, particularly those induced by stressors such as sleep deprivation. nih.govnih.gov Studies in mouse models of sleep deprivation-induced memory impairment show that this compound can prevent the resulting cognitive decline. nih.gov The primary mechanism underlying this protective effect is the reduction of oxidative stress within the cortex and hippocampus. nih.govnih.gov

In sleep-deprived mice, this compound treatment was found to restore the activity of the antioxidant enzyme Superoxide Dismutase (SOD) and concurrently reduce the elevated levels of Malondialdehyde (MDA), a marker of lipid peroxidation, in the hippocampus. jneuropsychiatry.org These findings suggest that by bolstering the brain's antioxidant defense systems, this compound protects against the oxidative damage that contributes to cognitive dysfunction following sleep deprivation. jneuropsychiatry.orgnih.gov

Research Findings on this compound and Mitigation of Cognitive Impairment

| Model/System | Inducing Agent | Key Findings | Associated Mechanisms | Reference |

|---|---|---|---|---|

| Mouse Memory Impairment Model | Sleep Deprivation | Prevented cognitive impairment. | Reduced oxidative stress in the cortex and hippocampus. | nih.govnih.gov |

| Mouse Model | Scopolamine-induced cognitive dysfunction (referenced sleep deprivation model) | Restored reduced SOD activity; Attenuated elevated MDA levels in the hippocampus. | Reduction of oxidative stress. | jneuropsychiatry.org |

Modulation of Neuroinflammatory Responses

This compound actively modulates neuroinflammatory processes, primarily by targeting microglia, the resident immune cells of the central nervous system. A key mechanism is the inhibition of critical pro-inflammatory signaling pathways. Research has shown that this compound inhibits the transcription of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) in microglia. nih.gov The NF-κB pathway is a central regulator of inflammatory gene expression. By suppressing its activation, this compound effectively dampens the inflammatory cascade in neural tissues. nih.govresearchgate.net Furthermore, the compound has been observed to increase the expression of Interleukin-10 (IL-10), an anti-inflammatory cytokine that plays a crucial role in resolving inflammation and maintaining immune homeostasis within the brain. nih.gov

Research Findings on this compound and Neuroinflammation

| Cell Type/System | Key Findings | Associated Mechanisms | Reference |

|---|---|---|---|

| Microglia | Inhibited transcription of MAPK and NF-κB. | Suppression of key pro-inflammatory signaling pathways. | nih.gov |

| Microglia | Increased the expression of the anti-inflammatory cytokine IL-10. | Promotion of anti-inflammatory responses. | nih.gov |

| BV2 glioma cells (microglial cell line) | Significantly inhibited NF-κB activation induced by LPS or IFN-γ. | Inactivation of the NF-κB pathway. | researchgate.net |

Immunomodulatory and Anti-inflammatory Mechanisms

Suppression of Pro-inflammatory Mediators

This compound exhibits robust anti-inflammatory properties by suppressing a range of pro-inflammatory mediators, including cytokines and enzymes that drive inflammatory processes. researchgate.net

The anti-inflammatory activity of this compound is characterized by its ability to significantly reduce the production of key pro-inflammatory cytokines. researchgate.net In various experimental models, it has been shown to decrease the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17). researchgate.netnih.gov For instance, in a mouse model of colitis, this compound administration inhibited the expression of IL-1β, IL-17, and TNF-α. nih.gov Similarly, in models of nonalcoholic fatty liver disease, it alleviated the expression of inflammatory genes like TNF-α. nih.gov This broad-spectrum inhibition of pro-inflammatory cytokines underscores its potential in modulating inflammatory responses. researchgate.netnih.gov

Inhibition of Pro-inflammatory Cytokine Production by this compound

| Model/System | Inhibited Cytokines | Context | Reference |

|---|---|---|---|

| General finding | TNF-α, IL-1β, IL-6, IL-17 | General anti-inflammatory activity. | researchgate.net |

| Obese Mouse Model | TNF-α, IL-1β, IL-6 | Immunomodulatory properties. | researchgate.net |

| Mouse Model with TNBS-induced colitis | IL-1β, IL-17, TNF-α | In vivo anti-inflammatory effect. | nih.gov |

| Immortalized Mouse Kupffer Cells | TNF-α | Alleviation of LPS-induced inflammation. | nih.gov |

Downregulation of Inflammatory Enzyme Expression by this compound

| Model/System | Downregulated Enzymes | Context | Reference |

|---|---|---|---|

| General finding | iNOS, COX-2, MMP-1 | General anti-inflammatory activity. | researchgate.net |

| RAW 264.7 macrophage cells | iNOS, COX-2 | In vitro anti-inflammatory activity. | researchgate.net |

| Mouse Model | iNOS, COX-2 | In vivo anti-inflammatory activity. | nih.gov |

| IFN-γ-stimulated BV2 microglial cells | iNOS | Attenuation of neuroinflammation. | mdpi.com |

Modulation of Intracellular Signaling Pathways

This compound exerts its diverse biological effects by intricately modulating key intracellular signaling pathways that are central to inflammation, cell survival, and stress responses. Its mechanisms involve the direct and indirect regulation of transcription factors and protein kinase cascades.

Inhibition of NF-κB Activation and Translocation

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammatory responses, including pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). elsevierpure.com this compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. In models of neuroinflammation using lipopolysaccharide (LPS)-stimulated microglia, Rh1 suppressed NF-κB-mediated transcription. nih.gov This inhibitory action contributes to the downregulation of iNOS, COX-2, and various pro-inflammatory cytokines. nih.gov

Further research has demonstrated that the mechanism of inhibition can vary depending on the cellular context. In some models, Rh1 has been observed to block the translocation of NF-κB subunits from the cytoplasm to the nucleus. nih.gov For instance, in MDA-MB-231 human breast cancer cells, Rh1 treatment suppressed the nuclear localization and promoter activity of the NF-κB p65 subunit. nih.gov This action is linked to the reduced expression of matrix metalloproteinases (MMPs), which are involved in tumor cell invasion and migration. nih.govnih.gov In studies on diabetic nephropathy, this compound was also found to exert an inhibitory effect on the NF-κB signaling pathway in kidney tissues. nih.gov Similarly, in RAW 264.7 macrophage cells, Rh1 was found to inhibit the activation of NF-κB. elsevierpure.com

Table 1: Research Findings on this compound and NF-κB Inhibition

| Cell/Animal Model | Stimulus | Key Findings | Outcome | Reference |

|---|---|---|---|---|

| Lipopolysaccharide (LPS)-stimulated microglia | LPS | Inhibited NF-κB-mediated transcription. | Reduced expression of iNOS, COX-2, and pro-inflammatory cytokines. | nih.gov |

| MDA-MB-231 Breast Cancer Cells | - | Suppressed NF-κB p65 nuclear translocation and promoter activity. | Inhibited cell migration and invasion by downregulating MMPs. | nih.gov |

| Diabetic Nephropathy Mouse Model | High-Fat Diet/Streptozotocin | Showed an inhibitory effect on the NF-κB signaling pathway in kidney tissue. | Ameliorated diabetic nephropathy. | nih.gov |

| RAW 264.7 Macrophage Cells | - | Inhibited the activation of the transcription factor NF-κB. | Reduced expression of iNOS and COX-2. | elsevierpure.com |

Regulation of AP-1 and MAPK Signaling Cascades (ERK1/2, JNK, p38)

The mitogen-activated protein kinase (MAPK) pathways, which include extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, are crucial signaling cascades that regulate a wide array of cellular processes. These pathways often lead to the activation of transcription factors like Activator Protein-1 (AP-1). This compound has been shown to modulate these cascades to exert its anti-inflammatory and cytoprotective effects.

In LPS-stimulated microglia, this compound inhibited the phosphorylation of MAPKs. nih.gov In rat primary astrocytes, Rh1 was found to increase the phosphorylation of all three types of MAPKs (ERK, JNK, p38), and specific inhibitors of these kinases blocked the Rh1-induced activation of the Nrf2/ARE pathway and subsequent expression of heme oxygenase-1 (HO-1). nih.gov This suggests that MAPK activation by Rh1 plays a crucial role in its antioxidant response. nih.gov Conversely, in a model of Alzheimer's disease, ginsenosides were shown to reduce the phosphorylation levels of p38 and JNK, contributing to a decrease in neuroinflammation. frontiersin.org In THP-1 cells, Rh1 attenuated the phosphorylation and activation of p38 MAPK and JNK. researchgate.net

The regulation of AP-1, a transcription factor often composed of c-Jun and c-Fos proteins, is also implicated. Studies in rat primary astrocytes have shown that Rh1 increases the DNA binding of Nrf2 and c-Jun to the antioxidant response element (ARE), enhancing the transcription of antioxidant enzymes. nih.gov

Activation of the Protein Kinase A (PKA) Pathway and Heme Oxygenase-1 (HO-1) Expression

A key mechanism underlying the anti-inflammatory action of this compound is the activation of the Protein Kinase A (PKA) signaling pathway. nih.gov In studies involving LPS-stimulated microglia, Rh1 was found to increase the phosphorylation of the cAMP responsive element-binding protein (pCREB). nih.gov This event is significant because elevated pCREB levels are known to suppress NF-κB-mediated transcription. nih.gov

The activation of the PKA pathway by Rh1 leads to the upregulation of the anti-inflammatory cytokine IL-10 and the potent antioxidant enzyme Heme Oxygenase-1 (HO-1). nih.govnih.gov The induction of HO-1 is a critical downstream effect. The anti-inflammatory and antioxidant effects of Rh1 were significantly diminished when PKA inhibitors were used or when HO-1 expression was silenced using shRNA. nih.gov This demonstrates that the PKA/HO-1 axis is central to the neuroprotective and anti-inflammatory functions of this compound in activated microglia. nih.gov Further studies in rat primary astrocytes confirmed that Rh1 increases the expression of antioxidant enzymes, including HO-1, through the Nrf2/ARE signaling pathway. nih.gov

Interaction with Glucocorticoid Receptor (GR) and Anti-inflammatory Potentiation

This compound has been identified as a modulator of the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in mediating the anti-inflammatory effects of glucocorticoids. nih.govnih.gov Research shows that Rh1 can potentiate the anti-inflammatory effects of dexamethasone (B1670325), a synthetic glucocorticoid. nih.gov

A significant challenge with long-term glucocorticoid therapy is the development of resistance, often linked to a decrease in GR expression. nih.gov Studies have revealed that this compound can counteract this phenomenon. In both in vitro and in vivo models, Rh1 was shown to increase the expression and binding capacity of the GR. nih.gov This action enhances the GR's ability to suppress NF-κB (transrepression) and activate anti-inflammatory genes like dual-specificity protein phosphatase 1 (DUSP1), thereby potentiating the therapeutic effects of dexamethasone even after prolonged treatment. nih.gov

This potentiation was observed in a collagen-induced arthritis (CIA) mouse model, where the combination of Rh1 and dexamethasone was more effective at reducing disease severity than dexamethasone alone. nih.govresearchgate.net Intriguingly, while enhancing the anti-inflammatory actions of dexamethasone, Rh1 did not appear to amplify its metabolic side effects. It did not increase the expression of key gluconeogenic enzymes, and the combination therapy did not cause the hyperglycemic side effects often associated with glucocorticoids. nih.govjci.org

Metabolic Regulatory Actions

Influence on Glucose and Lipid Metabolism in Diabetic Models

This compound has demonstrated beneficial effects on glucose and lipid metabolism, particularly in the context of diabetes and its complications. In a mouse model of type 2 diabetic nephropathy induced by a high-fat diet and streptozotocin, treatment with this compound yielded significant metabolic improvements. nih.gov

The study reported that Rh1 treatment led to better control of fasting blood glucose, improved glucose tolerance, and increased insulin (B600854) levels. nih.gov Furthermore, it effectively prevented the excessive production of advanced glycation end products (AGEs), which are key markers and contributors to the pathology of diabetic nephropathy. nih.gov The compound also improved oxidative stress markers in the kidney tissues of these diabetic mice. nih.gov The underlying mechanism for these improvements was linked to the activation of the AMPK/PI3K/Akt signaling pathway and the inhibition of inflammatory and apoptotic pathways. nih.gov Other ginsenosides, such as Rb1, have also been shown to regulate glucose and lipid metabolism, improve insulin sensitivity, and reduce inflammatory responses in the liver and adipose tissue through pathways including NF-κB. mdpi.com

Table 2: Metabolic Effects of this compound in a Diabetic Nephropathy Model

| Parameter | Effect of this compound Treatment | Associated Pathway | Reference |

|---|---|---|---|

| Fasting Blood Glucose | Controlled/Lowered | AMPK/PI3K/Akt | nih.gov |

| Glucose Tolerance | Improved | AMPK/PI3K/Akt | nih.gov |

| Insulin Level | Increased | AMPK/PI3K/Akt | nih.gov |

| Advanced Glycation End Products (AGEs) | Production Prevented | - | nih.gov |

| Oxidative Stress Markers (SOD, GSH) | Improved | - | nih.gov |

| Inflammatory Factors | Inhibited | NF-κB | nih.gov |

Regulation of Adipogenesis Pathways

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a key aspect of obesity. This compound has been found to directly interfere with this process.

The differentiation of adipocytes is orchestrated by a cascade of transcription factors, with Peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein-α (C/EBP-α) acting as master regulators. semanticscholar.orgmdpi.com These factors control the expression of genes essential for the adipocyte phenotype, including Fatty Acid Synthase (FAS) and Adipocyte Fatty Acid-Binding Protein (aFABP), which are involved in lipid synthesis and storage. mdpi.comnih.gov

Research has demonstrated that this compound effectively inhibits adipogenesis in 3T3-L1 cells. nih.gov Treatment with Rh1 leads to a significant decrease in the expression of PPAR-γ and C/EBP-α. nih.gov Consequently, the expression of their downstream target genes, including FAS and aFABP, is also suppressed. nih.gov This inhibitory action on the core adipogenic machinery results in reduced lipid accumulation and ameliorates obesity in high-fat diet-induced animal models. nih.gov

Table 1: Effect of this compound on Adipogenesis Markers

| Target Molecule | Effect of this compound | Cellular Process | Reference |

| PPAR-γ | Decreased Expression | Adipocyte Differentiation | nih.gov |

| C/EBP-α | Decreased Expression | Adipocyte Differentiation | nih.gov |

| FAS | Decreased Expression | Fatty Acid Synthesis | nih.gov |

| aFABP | Decreased Expression | Fatty Acid Binding/Storage | nih.gov |

Cellular Differentiation and Anti-Metastatic Activities

Beyond its metabolic effects, this compound displays activity in promoting the differentiation of certain cancer cells and inhibiting the mechanisms of metastasis.

Induction of Cellular Differentiation (e.g., F9 teratocarcinoma cells, B16 melanoma cells)

Inducing differentiation in cancer cells is a therapeutic strategy to halt their proliferation. This compound has been identified as a potent inducer of differentiation in F9 teratocarcinoma stem cells. capes.gov.brnih.gov In these cells, Rh1, along with dibutyryl cyclic AMP, prompts a transformation into parietal endoderm-like cells and increases the expression of differentiation markers like laminin (B1169045) B1. capes.gov.brnih.gov The mechanism appears to involve binding to the glucocorticoid receptor (GR) or a similar nuclear receptor. capes.gov.br

While direct studies on Rh1 and B16 melanoma cell differentiation are less common, the closely related ginsenoside Rh2 has been shown to inhibit the growth of B16 melanoma cells and induce their differentiation. nih.gov Treatment with Rh2 caused B16 cells to adopt a dendrite-shaped morphology and increased melanin (B1238610) synthesis, blocking the cells in the G1 phase of the cell cycle. nih.gov

Inhibition of Matrix Metalloproteinases (MMPs) and Cellular Invasion

Cancer cell invasion and metastasis are heavily dependent on the degradation of the extracellular matrix (ECM), a process mediated by enzymes called Matrix Metalloproteinases (MMPs). nih.gov The inhibition of MMPs is a key target for anti-metastatic therapies. elsevierpure.com

This compound has been shown to impede cancer cell migration and invasion by down-regulating the expression of specific MMPs. nih.gov In human hepatocellular carcinoma cells, Rh1 inhibits the expression and promoter activity of MMP-1 in a concentration-dependent manner. nih.gov This effect is mediated through the inactivation of mitogen-activated protein kinase (MAPK) signaling pathways (ERK, JNK, p38) and the subsequent inhibition of the AP-1 transcription factor. nih.gov Furthermore, Rh1 has been observed to suppress the metastatic abilities of colorectal cancer cells by inhibiting MMP-1 and MMP-3. nih.gov

Table 2: Inhibition of Matrix Metalloproteinases (MMPs) by this compound

| Inhibited MMP | Cancer Cell Line | Associated Pathway | Reference |

| MMP-1 | Human Hepatocellular Carcinoma (HepG2) | MAPK/AP-1 | nih.gov |

| MMP-1 | Colorectal Cancer (SW620) | MAPK | nih.gov |

| MMP-3 | Colorectal Cancer (SW620) | MAPK | nih.gov |

Interference with Programmed Death Receptor-1/Programmed Death Ligand-1 (PD-1/PD-L1) Interactions

This compound has been identified as a molecule capable of interfering with the immune checkpoint pathway involving the Programmed Death Receptor-1 (PD-1) and its ligand, Programmed Death Ligand-1 (PD-L1). This interaction is a critical mechanism that tumor cells exploit to evade the host's immune system. The binding of PD-L1, often expressed on cancer cells, to the PD-1 receptor on activated T-cells delivers an inhibitory signal that suppresses T-cell proliferation and function. frontiersin.org

Research utilizing a competitive enzyme-linked immunosorbent assay (ELISA) has demonstrated that this compound can directly block the binding interaction between PD-1 and PD-L1. mdpi.com In a screening of twelve different ginsenosides, this compound was among those that showed a capacity to inhibit this protein-protein interaction. mdpi.com While other ginsenoside metabolites like Rg3 and Compound K showed more potent dose-dependent inhibition, Rh1 demonstrated a clear blocking ability, registering an inhibition rate of approximately 35% at a concentration of 1 μM. mdpi.com These findings suggest that this compound contributes to the immunomodulatory effects of ginseng by potentially disrupting a key pathway of tumor-induced immune suppression. mdpi.comnih.gov

Table 1: Inhibitory Effect of this compound on PD-1/PD-L1 Interaction

| Compound | Concentration | Assay Method | Observed Effect | Source |

|---|

Receptor Binding and Ligand Activity

This compound exerts some of its biological effects through direct or indirect interactions with specific cellular receptors, acting as a ligand that can modulate receptor activity. This activity is particularly noted with steroid hormone receptors, where it has shown selective agonist behavior.

This compound has been identified as a phytoestrogen due to its ability to act as an agonist for the estrogen receptor (ER). nih.gov Studies have shown that Rh1 can activate the transcription of estrogen-responsive genes in human breast carcinoma MCF-7 cells, which are known to be ER-positive. nih.govnih.gov

At a concentration of 50 µM, this compound was shown to activate an estrogen-responsive luciferase reporter gene in MCF-7 cells. nih.gov This activation was significantly inhibited by the specific estrogen receptor antagonist ICI 182,780, confirming that the estrogenic effect of Rh1 is dependent on the estrogen receptor. nih.gov Further experiments in CV-1 cells transiently transfected with the estrogen receptor and reporter plasmids demonstrated a dose-dependent induction of luciferase activity by Rh1. nih.gov

The compound was also found to induce the expression of endogenous estrogen-responsive genes in MCF-7 cells. Following a 24-hour treatment, this compound increased the mRNA levels of c-fos and pS2 and induced the expression of the progesterone (B1679170) receptor (PR) protein, although the effects were not as prominent as those of 17β-estradiol. nih.gov This body of evidence supports the characterization of this compound as a weak estrogen receptor agonist. nih.gov

Table 2: Research Findings on the Estrogen Receptor (ER) Agonist Activity of this compound

| Experimental Model | Rh1 Concentration | Key Findings | Confirmation of Mechanism | Source |

|---|---|---|---|---|

| MCF-7 Breast Cancer Cells | 50 µM | Activated estrogen-responsive luciferase reporter gene. | Effect was inhibited by ER antagonist ICI 182,780. | nih.gov |

| MCF-7 Breast Cancer Cells | 50 µM | Increased mRNA levels of c-fos and pS2 after 24h. | - | nih.gov |

| MCF-7 Breast Cancer Cells | 50 µM | Induced progesterone receptor (PR) protein expression after 24h. | - | nih.gov |

In contrast to its activity at the estrogen receptor, this compound has not been found to function as an agonist for the glucocorticoid receptor (GR). While some ginsenosides, such as Rg1, have been shown to bind to and activate the GR, this activity does not extend to Rh1. nih.govnih.gov

In a study designed to test the specificity of this compound for various steroid hormone receptors, it failed to activate the glucocorticoid receptor. nih.gov The experiment used CV-1 cells that were transiently transfected with the glucocorticoid receptor and a corresponding hormone-responsive reporter plasmid. In this system, this compound did not induce a transcriptional response, indicating a lack of agonist activity at the GR. nih.gov The same study also found no activation of the androgen receptor or the retinoic acid receptor. nih.gov This demonstrates the selectivity of this compound's interaction with steroid hormone receptors, highlighting its specific activity as an estrogen receptor agonist while being inactive at the glucocorticoid receptor.

Table 3: Investigation of this compound Interaction with the Glucocorticoid Receptor (GR)

| Experimental Model | Method | Compound Tested | Result | Source |

|---|

Table 4: Mentioned Compound Names

| Full Compound Name | Abbreviation/Common Name |

|---|---|

| This compound | Rh1 |

| Programmed Death Receptor-1 | PD-1 |

| Programmed Death Ligand-1 | PD-L1 |

| Estrogen Receptor | ER |

| Glucocorticoid Receptor | GR |

| Fulvestrant | ICI 182,780 |

| 17β-estradiol | 17β-estradiol |

Pharmacokinetic and Metabolic Fate of R Ginsenoside Rh1 Animal Studies

Absorption and Systemic Circulation after Oral Administration

Animal studies reveal that (R)-ginsenoside Rh1, when administered orally in its pure form, exhibits low systemic availability. Research on its stereoisomer, 20(S)-ginsenoside Rh1, in rats demonstrated an absolute oral bioavailability of only 1.01%, indicating very limited absorption from the gastrointestinal tract into the bloodstream. This poor absorption is a common characteristic among many ginsenosides (B1230088), particularly the more glycosylated forms.

Pharmacokinetic analyses in rats following the oral administration of a Radix Ginseng Rubra extract provided specific parameters for the 20this compound epimer. These studies show a relatively quick elimination from the body, as indicated by a short half-life (t1/2) of 2.94 ± 0.76 hours nih.gov. The maximum plasma concentration (Cmax) reached was 10.91 ± 3.12 ng/mL, which was observed at a time (Tmax) of 1.75 ± 0.46 hours post-administration nih.gov. The total exposure, represented by the area under the plasma concentration-time curve (AUC0–t), was measured to be 40.25 ± 9.84 ng·h/mL nih.gov. These findings underscore that while this compound can be detected in systemic circulation after oral intake, its direct absorption is minimal and its presence in the plasma is transient.

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (Maximum Plasma Concentration) | 10.91 ± 3.12 ng/mL |

| Tmax (Time to Cmax) | 1.75 ± 0.46 h |

| t1/2 (Elimination Half-Life) | 2.94 ± 0.76 h |

| AUC0–t (Area Under the Curve) | 40.25 ± 9.84 ng·h/mL |

Gastrointestinal Biotransformation as a Source of this compound

A crucial aspect of the pharmacokinetics of this compound is its formation within the gastrointestinal tract from other, more abundant protopanaxatriol (B1242838) ginsenosides nih.gov. Orally ingested ginsenosides like Rg1, Rg2, and Re are extensively metabolized by the gut microbiota before they can be absorbed nih.govfrontiersin.org. This biotransformation process involves the stepwise deglycosylation (removal of sugar moieties) by microbial enzymes nih.gov.

The metabolic pathway often begins with ginsenoside Re, which is first hydrolyzed into ginsenoside Rg1 jst.go.jpnih.govnih.gov. Subsequently, ginsenoside Rg1 is further metabolized into ginsenoside Rh1 jst.go.jpnih.govnih.gov. This conversion is catalyzed by specific bacterial enzymes, such as α-rhamnosidase, which cleaves the rhamnose sugar from Re to form Rg1, and β-glucosidase, which removes a glucose unit from Rg1 to yield Rh1 nih.govjst.go.jp.

Several types of intestinal bacteria have been identified as key players in this metabolic cascade, including species from the genera Bacteroides, Bifidobacterium, and Eubacterium frontiersin.orgnih.gov. For instance, Bacteroides JY-6 has been noted for its potent ability to metabolize ginsenoside Re into ginsenoside Rh1 via the intermediate Rg1 nih.govjst.go.jpnih.gov. This microbial activity is a primary source of the this compound that eventually enters systemic circulation, suggesting that the metabolic capacity of an individual's gut microbiome can significantly influence the bioavailability and ultimate pharmacological effects of consumed ginseng products nih.gov.

| Precursor Ginsenoside | Intermediate Metabolite | Final Metabolite | Key Bacterial Genera |

|---|---|---|---|

| Ginsenoside Re | Ginsenoside Rg1 | This compound | Bacteroides, Eubacterium, Bifidobacterium |

| Ginsenoside Rg1 | - | This compound | Bacteroides, Eubacterium, Bifidobacterium |

| Ginsenoside Rg2 | - | This compound | Bacteroides, Eubacterium, Bifidobacterium |

Advanced Analytical Methodologies for R Ginsenoside Rh1 Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating (R)-ginsenoside Rh1 from other structurally similar ginsenosides (B1230088). The choice of technique and detector is paramount for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of ginsenosides. researchgate.net For this compound, this method often utilizes a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. mdpi.comrsc.org A gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) is used to effectively separate the various ginsenosides present in a sample. mdpi.comrsc.org

Due to the weak UV absorption of ginsenosides like Rh1, detection can be challenging. nih.gov While a standard UV detector set at a low wavelength (around 203 nm) is often used, its sensitivity can be limited. oup.comresearchgate.net To overcome this, alternative detectors such as Evaporative Light Scattering Detectors (ELSD) or mass spectrometers are coupled with HPLC systems. researchgate.net HPLC combined with mass spectrometry (HPLC-MS) significantly enhances sensitivity and provides structural information, making it a powerful tool for identification. nih.gov In some studies, the content of 20(R)-Rh1 in Mountain cultivated ginseng was found to be 24 times higher than in Garden-cultivated ginseng when analyzed by HPLC-UV. rsc.org

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns with smaller particle sizes (typically under 2 µm). mdpi.comspkx.net.cn The enhanced separation efficiency of UPLC is particularly advantageous for resolving closely related ginsenoside isomers, such as the 20(S) and 20(R) epimers of ginsenoside Rh1. nih.gov

A typical UPLC method for this compound analysis employs a C18 column (e.g., Acquity BEH C18) and a gradient mobile phase of water and acetonitrile, often with additives like formic acid or phosphoric acid to improve peak shape and resolution. mdpi.comnih.gov For instance, a method was developed to separate 30 ginsenosides, including 20(S)-ginsenoside Rh1, within 35 minutes, achieving good resolution between its isomer 20(S)-Rg2. nih.gov The higher column temperatures used in UPLC help to reduce back pressure and improve peak shapes. nih.gov UPLC systems are frequently coupled with photodiode array (PDA) detectors or mass spectrometers for comprehensive analysis. spkx.net.cnnih.gov

Interactive Table: Comparison of HPLC and UPLC for Ginsenoside Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | Longer (e.g., >30 minutes) | Shorter (e.g., <35 minutes) nih.gov |

| Resolution | Good | Excellent, better for isomers nih.gov |

| Sensitivity | Moderate, detector-dependent nih.gov | High, especially with MS detectors mdpi.com |

| System Pressure | Lower | Significantly Higher |

| Typical Column | C18, 150-250 mm length mdpi.com | C18, 50-100 mm length oup.comspkx.net.cn |

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) has become indispensable in ginsenoside research due to its unparalleled sensitivity and specificity. When coupled with liquid chromatography, it allows for confident identification and precise quantification of this compound, even at trace levels in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying ginsenosides in various matrices, including human plasma. mdpi.com This technique is often preferred over HPLC with UV detection for bioanalytical studies due to its ability to detect the low concentrations of ginsenosides that result from poor oral bioavailability. mdpi.comnih.gov For the analysis of this compound and other lipophilic ginsenosides, a liquid-liquid extraction (LLE) sample preparation step may be employed. mdpi.com

In LC-MS/MS analysis, specific ions are monitored. For ginsenoside Rh1, chloride adduct ions ([M+Cl]⁻) at m/z 673.45 have been used for detection in negative ion mode, as this can provide a more stable and abundant signal compared to protonated molecules. nih.govnih.gov This method has been successfully applied to pharmacokinetic studies, allowing for the simultaneous determination of ginsenoside Rg1 and its metabolites, including Rh1. nih.govnih.gov

The combination of UPLC with a triple quadrupole (QQQ) mass spectrometer represents the gold standard for quantitative analysis. UHPLC-QQQ-MS provides rapid separations with the highly selective and sensitive detection capabilities of the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. d-nb.inforesearchgate.net This approach allows for the simultaneous and quantitative analysis of numerous ginsenosides, including the stereoisomers this compound and (S)-ginsenoside Rh1, within a short run time. d-nb.info

For example, a UHPLC-MS/MS method was established for the analysis of 26 ginsenosides, successfully separating four sets of stereoisomers, including Rh1(R) and Rh1(S), within 26 minutes. d-nb.info The method utilized a C18 column and a mobile phase of water and methanol (B129727) containing 0.1% formic acid. d-nb.info Such methods demonstrate high accuracy and precision, with very low limits of quantitation, making them ideal for detailed metabolic and quality control studies. mdpi.com

Multiple Reaction Monitoring (MRM) is a scanning mode on a tandem mass spectrometer (like a QQQ) that provides exceptional sensitivity and selectivity. researchgate.net In an MRM experiment, the first quadrupole is set to select a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented in the collision cell. The third quadrupole is then set to monitor for a specific, characteristic product ion. This highly specific transition from precursor to product ion is unique to the target analyte, which minimizes interference from other compounds in the matrix. mdpi.com

This technique is crucial for accurately quantifying low-abundance ginsenosides. d-nb.info The specificity of MRM allows for the clear separation of isomeric compounds that may co-elute chromatographically. mdpi.com For instance, representative MRM chromatograms can show well-separated peaks for numerous ginsenosides, ensuring no interfering peaks are present at their respective retention times. mdpi.com The development of MRM methods has been essential for conducting pharmacokinetic studies and for the precise quantitation of ginsenosides in various ginseng products. d-nb.inforesearchgate.net

Interactive Table: Mass Spectrometry Parameters for Ginsenoside Rh1

| Parameter | Description | Typical Value for this compound | Reference |

|---|---|---|---|

| Ionization Mode | Method of ion generation | Electrospray Ionization (ESI), often negative mode | nih.govmassbank.eu |

| Precursor Ion | The ion selected in the first mass analyzer | [M+Cl]⁻ (m/z 673.45) or [M-H]⁻ | nih.gov |

| Product Ion(s) | Fragment ions monitored in the second mass analyzer | Specific fragments derived from the precursor | d-nb.inforesearchgate.net |

| Detection Mode | Mass spectrometer scan type for quantification | Multiple Reaction Monitoring (MRM) | mdpi.comd-nb.inforesearchgate.net |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected | As low as 10 pg | nih.gov |

Computational Screening and Molecular Docking for Receptor Interactions

Computational screening and molecular docking are powerful in silico techniques used to predict the binding interactions between a ligand, such as this compound, and various protein targets. These methods are crucial in early-stage drug discovery for identifying potential mechanisms of action and prioritizing candidates for further experimental validation. Molecular docking, in particular, calculates the preferred orientation and binding affinity of a molecule when bound to the active site of a protein.

Research has employed these computational methods to explore the interactions of ginsenoside Rh1 with proteins implicated in cancer metastasis. nih.govnih.gov One significant study focused on Rho-associated protein kinase 1 (ROCK1) and Ras homolog family member A (RhoA), two proteins involved in cell migration and invasion. nih.govnih.gov Using the AutoDock Vina program, molecular docking simulations predicted that ginsenoside Rh1 binds effectively to the active sites of both ROCK1 and RhoA. nih.govnih.gov

For the ROCK1 protein, this compound demonstrated a strong binding affinity with a calculated binding energy of -8.9 kcal/mol. The stability of this interaction is attributed to the formation of four hydrogen bonds with key amino acid residues: ALA86, ASP160, ASN203, and ASP216. nih.govnih.gov Additionally, the complex is stabilized by three hydrophobic interactions with GLY85, ILE82, and VAL162. nih.gov

In its interaction with the RhoA protein, this compound showed a binding affinity of -7.1 kcal/mol. nih.gov The docking analysis revealed four hydrogen bonds with residues ARG5, ASP78, PRO180, and GLN180. nih.gov This binding was further stabilized by four hydrophobic interactions involving the amino acid residues ASP78, LYS6, PRO75, and PHE106. nih.gov These findings suggest a plausible mechanism for the observed biological activities of this compound, indicating its potential to modulate signaling pathways controlled by these proteins. nih.gov

Table 1: Molecular Docking Interaction Data for this compound with Protein Targets

| Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues (Hydrogen Bonds) | Interacting Amino Acid Residues (Hydrophobic) | Reference |

|---|---|---|---|---|

| ROCK1 | -8.9 | ALA86, ASP160, ASN203, ASP216 | GLY85, ILE82, VAL162 | nih.gov |

| RhoA | -7.1 | ARG5, ASP78, PRO180, GLN180 | ASP78, LYS6, PRO75, PHE106 | nih.gov |

Molecular Dynamics Simulation for Structural Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the structural stability and conformational changes of the ligand-protein complex over time. This computational technique simulates the physical movements of atoms and molecules, providing insights into the flexibility and dynamic behavior of the binding interaction. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD measures the average deviation of a protein's backbone atoms from their initial position, with lower, stable values indicating a stable complex. nih.gov RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. nih.govnih.gov

MD simulations have been conducted to validate the stability of the complexes formed between ginsenoside Rh1 and its predicted protein targets. nih.govresearchgate.net In studies involving the ROCK1 and RhoA proteins, comprehensive simulations confirmed the structural stability of the ginsenoside Rh1-protein complexes. nih.gov Similarly, MD simulations were used to demonstrate the binding stability of 20(R, S)-ginsenoside Rh1 with human serum albumin. nih.gov

A detailed MD simulation study of ginsenoside Rh1 complexed with Angiotensin-Converting Enzyme 2 (ACE2) provides specific insights into the complex's stability over a 100-nanosecond simulation. researchgate.net The RMSD plot for the ACE2-ginsenoside Rh1 complex showed that it reached equilibrium after an initial fluctuation, stabilizing at approximately 0.25 nm, which indicates the formation of a stable complex. researchgate.net The RMSF analysis showed that the amino acid residues in the binding pocket exhibited minimal fluctuations, further confirming a stable and sustained interaction between ginsenoside Rh1 and the protein. researchgate.net These simulation results provide strong evidence for the physical stability of the computationally predicted interactions.

Table 2: Summary of Molecular Dynamics Simulation Findings for Ginsenoside Rh1 Complexes

| Protein Complex | Simulation Duration | RMSD Observations | RMSF Observations | Reference |

|---|---|---|---|---|

| Ginsenoside Rh1 - ACE2 | 100 ns | The complex achieved stability, with RMSD values equilibrating around 0.25 nm. | Residues within the binding site showed low fluctuation, indicating stable binding. | researchgate.net |

| Ginsenoside Rh1 - ROCK1 | Not Specified | Simulations were used to assess and confirm structural stability. | Analysis confirmed stable conformational changes upon binding. | nih.gov |

| Ginsenoside Rh1 - RhoA | Not Specified | Simulations were used to assess and confirm structural stability. | Analysis confirmed stable conformational changes upon binding. | nih.gov |

Q & A

Basic Research Questions

Q. How do researchers differentiate the pharmacological activities of (R)-ginsenoside Rh1 from its stereoisomers (e.g., 20(S)-ginsenoside Rh1)?

- Methodology : Use stereoselective analytical techniques such as LC-MS/MS with chiral columns to isolate and quantify isomers . Pharmacodynamic comparisons require in vitro assays (e.g., thrombin-induced fibrinogen conversion inhibition for anticoagulant activity ) and in vivo models (e.g., platelet aggregation assays ). Note that while neuroprotective effects are stereochemistry-independent, cardiovascular and anticoagulant activities vary significantly between R and S forms .

Q. What experimental models are optimal for assessing this compound's neuroprotective effects?

- Methodology :

- In vitro: Primary hippocampal neurons or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂ or Aβ25-35), with endpoints like cell viability (MTT assay) and apoptosis markers (caspase-3) .

- In vivo: Morris water maze or passive avoidance tests in rodents, paired with immunohistochemistry for hippocampal BDNF expression . Long-term administration (≥3 months at 10 mg/kg) enhances spatial memory but requires verification of dose-dependent effects .

Q. How can researchers ensure accurate quantification of this compound in complex matrices (e.g., plant extracts or plasma)?

- Methodology : Employ UHPLC-MS/MS in MRM mode with isotopically labeled internal standards. Key parameters:

- Column: C18 (2.1 × 100 mm, 1.7 µm).

- Mobile phase: 0.1% formic acid in water/acetonitrile.

- Detection: m/z 684.4 → 637.3 for (R)-Rh1 . Validate method specificity using spiked samples and cross-check with NMR for structural confirmation .

Advanced Research Questions

Q. How can contradictory results on this compound's proliferative effects (e.g., BrdU-labeled cell counts vs. survival markers) be resolved?

- Methodology :

- Conduct dose-response studies (e.g., 5–20 mg/kg) to identify threshold effects .

- Use complementary assays: BrdU (proliferation) + Ki67 (active cell cycle) + TUNEL (apoptosis) .

- Address confounding factors: Strain-specific responses (e.g., C57BL/6 vs. ICR mice) and baseline metabolic differences .

Q. What strategies enhance the yield of this compound via biotransformation?

- Methodology :

- Optimize enzymatic hydrolysis using recombinant β-glucosidase (e.g., Bgp1) on protopanaxatriol-type precursors (Re/Rg1) .

- Fermentation parameters: pH 5.0, 40°C, 72-hour incubation with Bacillus subtilis increases Rh1 content by 59–128% .

- Monitor reaction kinetics via HPLC and LC/MS to prevent over-degradation to aglycones .

Q. How can researchers validate the anti-obesity mechanisms of this compound?

- Methodology :

- In vitro: 3T3-L1 adipocytes treated with Rh1 (10–50 µM), assessing PPAR-γ and C/EBP-α via qPCR/Western blot .

- In vivo: Diet-induced obese (DIO) mice models (20 mg/kg oral dose), with endpoints: epididymal fat weight, plasma triglycerides, and adipose tissue inflammation (TNF-α, IL-6) .

- Mechanistic confirmation: PPAR-γ knockout models to isolate Rh1’s lipid-lowering effects .

Q. What experimental designs mitigate bias in preclinical studies of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.